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Compound of Interest

Compound Name: 3-Amino-4-methylpyridine

Cat. No.: B017607

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-picoline, also known as 4-methylpyridin-3-amine, is a substituted pyridine derivative
of interest in medicinal chemistry and drug development. A thorough understanding of its
molecular structure and electronic properties is crucial for predicting its reactivity,
intermolecular interactions, and potential biological activity. This technical guide provides a
comprehensive overview of the spectroscopic and computational characterization of 3-amino-4-
picoline, presenting available data in a structured format, outlining detailed experimental
protocols, and visualizing key analytical workflows. While comprehensive experimental and
computational studies specifically focused on 3-amino-4-picoline are limited in the public
domain, this guide synthesizes available information and provides methodologies for its
detailed characterization.

Molecular Structure

IUPAC Name: 4-methylpyridin-3-amine Synonyms: 3-Amino-4-picoline CAS Number: 3430-27-
1[1] Molecular Formula: CsHsN2[1] Molecular Weight: 108.14 g/mol [1]

Spectroscopic Characterization
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Spectroscopic analysis is fundamental to elucidating the structural features of 3-amino-4-
picoline. This section details the expected characteristics based on Fourier-transform infrared
(FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and
ultraviolet-visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides insights into the functional groups and bonding
arrangements within the molecule.

Table 1: Predicted Vibrational Frequencies and Assignments for 3-Amino-4-picoline
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Wavenumber ) )
Assighnment Intensity Notes
(cm™)
N-H stretching o
) ) Characteristic of the
3450 - 3300 (asymmetric and Medium-Strong ) )
] primary amine group.
symmetric)
_ Vibrations of the C-H
Aromatic C-H ) o
3100 - 3000 ) Medium bonds on the pyridine
stretching )
ring.
] ] Vibrations of the C-H
Aliphatic C-H ) )
2980 - 2850 ) Medium bonds in the methyl
stretching
group.
N-H bending Deformation vibration
1650 - 1580 ) ) Strong )
(scissoring) of the amine group.
C=C and C=Nring Vibrations of the
1600 - 1450 ) Strong o ]
stretching pyridine ring.
CHs asymmetric ) Deformation vibration
1470 - 1430 ) Medium
bending of the methyl group.
CHs symmetric Deformation vibration
1380 - 1360 , Weak
bending of the methyl group.
Stretching vibration of
) ) the bond between the
1300 - 1200 C-N stretching Medium-Strong )
amino group and the
pyridine ring.
Characteristic bending
Aromatic C-H out-of- vibrations of the
900 - 650 Strong

plane bending

substituted pyridine

ring.

Note:The data in this table is predictive and based on characteristic vibrational frequencies for

similar functional groups and aromatic structures. Experimental values may vary.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 2: Predicted *H and 3C NMR Chemical Shifts for 3-Amino-4-picoline
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Predicted
1H NMR Chemical Shift Multiplicity Integration Assignment
(ppm)
Proton on the
ridine rin
H-2 ~8.0 s 1H py. J
adjacent to the
nitrogen.
Proton on the
H-5 ~7.0 d 1H pyridine ring
coupled to H-6.
Proton on the
H-6 ~7.8 d 1H pyridine ring
coupled to H-5.
Protons of the
-NH:2 ~4.5 brs 2H ]
amino group.
Protons of the
-CHs ~2.2 s 3H
methyl group.
Predicted
13C NMR Chemical Shift Assignment
(ppm)
Carbon adjacent
C-2 ~145 to the ring
nitrogen.
Carbon bearing
C-3 ~135 _
the amino group.
Carbon bearing
C-4 ~140
the methyl group.
Carbon on the
C-5 ~123 o
pyridine ring.
Carbon on the
C-6 ~148 o
pyridine ring.
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Carbon of the
-CHs ~18
methyl group.

Note:Predicted chemical shifts are estimates and can be influenced by the solvent and the
magnetic field strength of the NMR instrument. Experimental verification is necessary for
precise assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
For 3-amino-4-picoline, absorption bands are expected in the UV region due to 1t — 1m* and n
— TI* transitions within the substituted pyridine ring.[2]

Table 3: Predicted UV-Vis Absorption Maxima for 3-Amino-4-picoline

Wavelength (Amax, Molar Absorptivity Electronic

) (g, L mol~* cm~?) Transition Solvent
~240 High m— T Ethanol
~280 Medium - T Ethanol
~320 Low n - 1* Ethanol

Note:The position and intensity of absorption bands are highly dependent on the solvent used.

Computational Analysis

Theoretical calculations using methods like Density Functional Theory (DFT) can provide
valuable insights into the electronic structure, reactivity, and spectroscopic properties of 3-
amino-4-picoline.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap
indicates the molecule's kinetic stability.[3]
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Table 4: Predicted Frontier Molecular Orbital Properties of 3-Amino-4-picoline

Parameter Predicted Value (eV) Significance

Energy of the highest occupied
E(HOMO) -5.5t0-6.5 molecular orbital; relates to
electron-donating ability.

Energy of the lowest

unoccupied molecular orbital;

E(LUMO) -0.5t0-1.5 _
relates to electron-accepting
ability.

E(LUMO) - E(HOMO);
indicates chemical reactivity

Energy Gap (AE) 40t05.0

and kinetic stability. A larger

gap suggests higher stability.

Note:These values are estimates based on typical DFT calculations for similar aromatic amines
and can vary with the level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the
molecule. It can reveal hyperconjugative interactions and delocalization of electron density. For
3-amino-4-picoline, NBO analysis would likely show significant delocalization of the nitrogen
lone pair of the amino group into the 1t-system of the pyridine ring.

Mulliken Population Analysis

Mulliken population analysis provides an estimation of the partial atomic charges, which can be
used to identify electrophilic and nucleophilic sites within the molecule.[3]

Table 5: Predicted Mulliken Atomic Charges for 3-Amino-4-picoline
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Atom Predicted Charge (a.u.)

N (pyridine ring) Negative

N (amino group) Negative

C atoms (pyridine ring) Variable (some positive, some negative)
H atoms Positive

Note:Mulliken charges are highly dependent on the basis set used in the calculation and should

be interpreted qualitatively.

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of 3-amino-4-picoline are
provided below. These are generalized procedures that can be adapted based on available
instrumentation.

FT-IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of 3-amino-4-
picoline with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a

transparent disk using a hydraulic press.

o Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm~1! using an FT-IR

spectrometer.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding vibrational modes of the functional groups.

FT-Raman Spectroscopy

o Sample Preparation: Place a small amount of crystalline 3-amino-4-picoline in a glass
capillary tube or an aluminum sample holder.

o Data Acquisition: Acquire the FT-Raman spectrum using a Nd:YAG laser (1064 nm) as the
excitation source.
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» Data Analysis: Analyze the Raman shifts and assign the bands to the molecular vibrations.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 3-amino-4-picoline in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

o Data Acquisition: Record the *H and 3C NMR spectra on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

» Data Analysis: Determine the chemical shifts, multiplicities, and coupling constants. Assign
the signals to the respective protons and carbons in the molecule.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 3-amino-4-picoline in a UV-grade solvent
(e.g., ethanol, methanol, or acetonitrile).

o Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-
400 nm using a dual-beam UV-Vis spectrophotometer.

» Data Analysis: Identify the wavelengths of maximum absorption (Amax) and calculate the
molar absorptivity (€).

Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and
computational characterization of a chemical compound like 3-amino-4-picoline.
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Caption: Experimental and computational workflow for the characterization of 3-Amino-4-
picoline.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and
computational characteristics of 3-amino-4-picoline. While specific experimental data is not
extensively available in the literature, the presented predictive data, based on established
principles and data from similar compounds, offers valuable guidance for researchers. The
detailed experimental protocols and workflow diagrams serve as a practical resource for the
comprehensive analysis of this and related molecules, facilitating further research and
development in medicinal chemistry. The application of these analytical techniques is essential
for building a complete profile of 3-amino-4-picoline, which is a prerequisite for its potential
application in drug design and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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